molecular formula C14H17NO B13758523 N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine

N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine

Cat. No.: B13758523
M. Wt: 215.29 g/mol
InChI Key: VAOUZJOXAFXRSN-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine is an organic compound that belongs to the class of benzylamines It features a benzyl group attached to a methanamine moiety, which is further substituted with a 2,5-dimethylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine typically involves the reaction of benzylamine with 2,5-dimethylfuran-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reducing agents would be tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the furan ring to a tetrahydrofuran ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenating agents like N-bromosuccinimide (NBS) can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.

Major Products

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of benzyl halides.

Scientific Research Applications

N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine involves its interaction with specific molecular targets. The benzylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The furan ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-phenylpyrimidin-4-amine: Known for its anticancer activity.

    N-Benzyl-2-(4-aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides: Exhibits antioxidant and anti-inflammatory properties.

    Indole derivatives: Possess a wide range of biological activities, including antiviral and anticancer effects.

Uniqueness

N-Benzyl-1-(2,5-dimethylfuran-3-yl)methanamine stands out due to the presence of the 2,5-dimethylfuran ring, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C14H17NO/c1-11-8-14(12(2)16-11)10-15-9-13-6-4-3-5-7-13/h3-8,15H,9-10H2,1-2H3

InChI Key

VAOUZJOXAFXRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CNCC2=CC=CC=C2

Origin of Product

United States

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